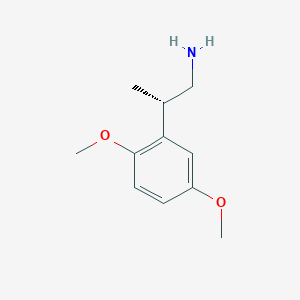

(2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine

Descripción general

Descripción

(2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine is a chiral compound that belongs to the class of phenethylamines. Phenethylamines are known for their diverse range of biological activities, including psychoactive and stimulant effects. This compound is characterized by the presence of two methoxy groups attached to the benzene ring and an amine group attached to the propan-1-amine chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.

Formation of Intermediate: The benzaldehyde is subjected to a reductive amination reaction with a suitable amine, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride.

Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmacological Potential

One of the most significant areas of research involves the pharmacological effects of (2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine. Studies indicate its potential in enhancing cognitive functions and treating psychiatric disorders. For instance:

- Cognitive Enhancement : Initial clinical studies have suggested that compounds related to this amine can improve learning capacity in mammals. Notably, a related compound demonstrated remarkable effects in patients with schizophrenia and geriatric patients, leading to increased sociability and mental alertness .

- Psychedelic Research : The compound shares structural similarities with classical psychedelics like psilocybin and LSD. Research into related compounds has shown promising results for treating depression and anxiety through their action as selective serotonin receptor agonists .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a valuable intermediate for synthesizing various derivatives with potential therapeutic applications. Its unique structure allows for:

- Development of Selective Agonists : Analogues of this compound have been explored for their activity at serotonin receptors (5-HT2AR), indicating potential uses in treating mood disorders .

- Catalytic Reactions : The compound can participate in various catalytic reactions due to its amine group, facilitating bond formations critical in synthesizing complex organic molecules .

Case Study 1: Cognitive Enhancement in Clinical Trials

A notable case involved a clinical trial where a compound structurally similar to this compound was administered to patients with schizophrenia. The results indicated significant improvements in cognitive function and social behavior at doses ranging from 50 to 100 mg per day .

Case Study 2: Serotonin Receptor Agonism

Research on derivatives of this compound revealed their efficacy as selective agonists at serotonin receptors. A specific analogue demonstrated high binding affinity and selectivity for the 5-HT2AR receptor, suggesting its potential as a therapeutic agent for mood disorders .

Mecanismo De Acción

The mechanism of action of (2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The specific pathways involved depend on the biological context and the concentration of the compound.

Comparación Con Compuestos Similares

Similar Compounds

2,5-Dimethoxy-4-methylamphetamine (DOM): A similar compound with psychoactive properties.

2,5-Dimethoxyphenethylamine (2C-H): Another phenethylamine with similar structural features.

Uniqueness

(2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine is unique due to its specific stereochemistry and the presence of methoxy groups, which influence its biological activity and chemical reactivity. Its chiral nature allows for the study of enantiomer-specific effects, which can be important in both research and therapeutic contexts.

Actividad Biológica

(2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine, commonly referred to as a phenethylamine derivative, is a compound of interest due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C12H17N

- Molecular Weight : 191.27 g/mol

- Structure : The compound features a 2,5-dimethoxyphenyl group attached to a propan-1-amine backbone, which significantly influences its biological properties.

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors and enzymes. It is known to act as an agonist or antagonist at specific receptors, modulating their activity and influencing physiological processes. Key mechanisms include:

- Serotonin Receptor Interaction : The compound interacts with serotonin receptors (e.g., HTR1D and HTR2A), affecting neurotransmitter release and neural activity .

- Dopaminergic Pathways : It may also influence dopamine metabolism, impacting mood and behavior .

Pharmacological Effects

Recent studies have highlighted several pharmacological effects associated with this compound:

- Psychoactive Effects : Similar to other phenethylamines, it exhibits psychoactive properties that can influence mood and cognition.

- Antimicrobial Activity : Research indicates potential antimicrobial properties, with derivatives showing significant activity against various pathogens .

- Neuroprotective Properties : There is ongoing investigation into its neuroprotective effects, particularly in models of neurodegenerative diseases .

Case Studies

Several studies have explored the biological activities of this compound and its derivatives:

- Antimicrobial Evaluation : A study reported that certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, showcasing their potential in treating infections .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 7b | 0.22 | Highly active |

| 5a | 0.25 | Active |

- Neuroprotective Studies : Investigations into the neuroprotective effects revealed that the compound could inhibit reactive oxygen species (ROS) production in cellular models, suggesting a protective role against oxidative stress-related damage .

Potential Uses

The compound is being studied for various therapeutic applications:

- Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions like depression and anxiety.

- Infection Control : The antimicrobial properties suggest potential use in developing new antibiotics or treatments for resistant bacterial strains.

Future Research Directions

Further research is essential to fully elucidate the therapeutic potential of this compound. Areas for future investigation include:

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion.

- Clinical trials to evaluate efficacy and safety in human subjects.

Propiedades

IUPAC Name |

(2S)-2-(2,5-dimethoxyphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(7-12)10-6-9(13-2)4-5-11(10)14-3/h4-6,8H,7,12H2,1-3H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCQGGZRKWDESA-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=C(C=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C1=C(C=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.